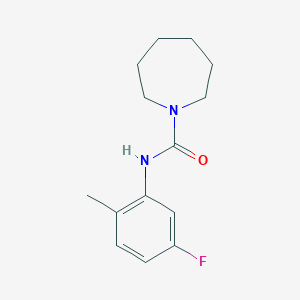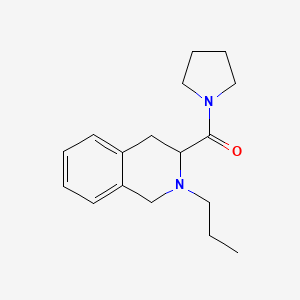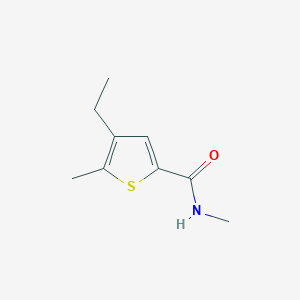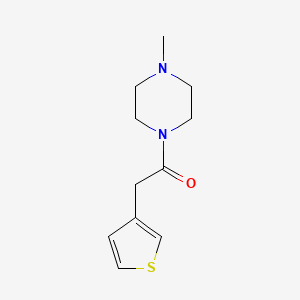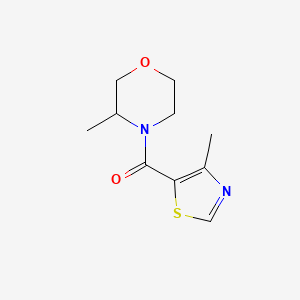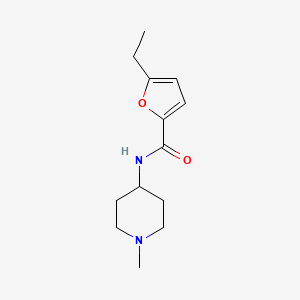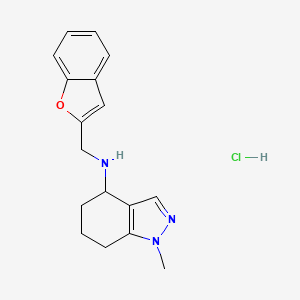![molecular formula C15H22N2O3 B7512621 N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide, also known as MMMP, is a chemical compound with potential applications in scientific research. MMMP belongs to the class of morpholine derivatives and has been studied for its potential as a therapeutic agent in various fields, including cancer research and neurology.
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to inhibit the activity of enzymes involved in cell growth and proliferation, leading to apoptosis. In neurons, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to reduce oxidative stress and inflammation, which can contribute to neuronal damage and death.
Biochemical and physiological effects:
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to inhibit the activity of enzymes involved in cell growth and proliferation, leading to apoptosis. In neurons, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to reduce oxidative stress and inflammation, which can contribute to neuronal damage and death. N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has also been shown to have anti-inflammatory effects in other contexts, such as in the treatment of arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide in lab experiments is its potential as a therapeutic agent in various fields of research. N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to have potential as a cancer therapy and as a neuroprotective agent, among other applications. However, one limitation of using N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide in lab experiments is its limited availability and high cost, which can make it difficult to obtain and use in large-scale studies.
Future Directions
There are several potential future directions for research involving N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide. One direction is the development of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide as a therapeutic agent for cancer, either alone or in combination with other drugs. Another direction is the exploration of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide's potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide and its potential applications in other fields of research.
Synthesis Methods
The synthesis of N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide involves the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with methoxymethyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide.
Scientific Research Applications
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been studied for its potential as a therapeutic agent in various fields of research. In cancer research, N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide has also been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.
properties
IUPAC Name |
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11-8-17(9-12(2)20-11)15(18)16-14-7-5-4-6-13(14)10-19-3/h4-7,11-12H,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCWREWLWPHBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC=CC=C2COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
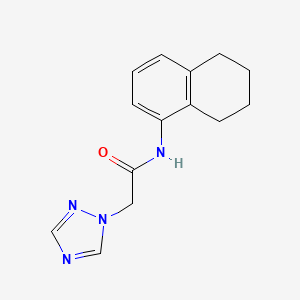
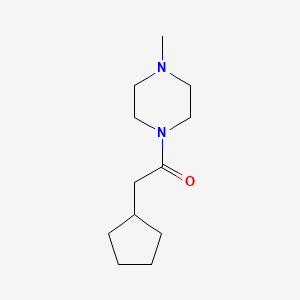
![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
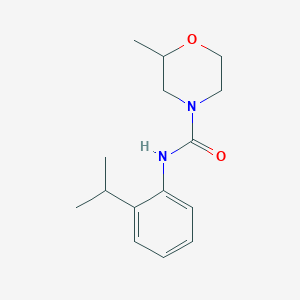
![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)
